2-(2,4,6-Tribromophenoxy)ethyl acrylate
Overview
Description
2-(2,4,6-Tribromophenoxy)ethyl acrylate: is a brominated organic compound with the molecular formula C11H9Br3O3 and a molecular weight of 428.89 g/mol . This compound is known for its high density (1.892 g/cm³) and high boiling point (423.9°C at 760 mmHg) . It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Tribromophenoxy)ethyl acrylate typically involves the following steps :
Formation of 2,4,6-Tribromophenol Sodium Salt: 2,4,6-Tribromophenol is reacted with sodium hydroxide to form the sodium salt of 2,4,6-tribromophenol.
Esterification Reaction: The sodium salt of 2,4,6-tribromophenol is then reacted with an acrylate ester to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Tribromophenoxy)ethyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Polymerization: The acrylate group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amine-substituted product.
Polymerization: The major products are polymers with varying chain lengths and properties depending on the reaction conditions.
Scientific Research Applications
2-(2,4,6-Tribromophenoxy)ethyl acrylate has several scientific research applications :
Chemistry: It is used as a monomer in the synthesis of polymers with flame-retardant properties.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is used in the production of flame-retardant materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Tribromophenoxy)ethyl acrylate involves its interaction with various molecular targets and pathways . The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the acrylate group allows the compound to undergo polymerization, forming polymers with unique properties.
Comparison with Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): This compound is also a brominated flame retardant with similar applications.
2,4,6-Tribromophenol: A precursor in the synthesis of 2-(2,4,6-tribromophenoxy)ethyl acrylate and other brominated compounds.
Uniqueness: this compound is unique due to its acrylate group, which allows it to undergo polymerization reactions, forming polymers with flame-retardant properties. This makes it particularly valuable in the production of flame-retardant materials and coatings.
Properties
IUPAC Name |
2-(2,4,6-tribromophenoxy)ethyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br3O3/c1-2-10(15)16-3-4-17-11-8(13)5-7(12)6-9(11)14/h2,5-6H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJXYFIMKHOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=C(C=C(C=C1Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064639 | |
Record name | Tribromophenoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7347-19-5 | |
Record name | 2-(2,4,6-Tribromophenoxy)ethyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7347-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-(2,4,6-tribromophenoxy)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007347195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(2,4,6-tribromophenoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tribromophenoxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4,6-tribromophenoxy)ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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